

Application Note: Strategic C4-Functionalization of 5-Chloro-3-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-chloro-3-phenyl-1H-pyrazole

CAS No.: 93233-17-1

Cat. No.: B2865704

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Introduction & Structural Analysis

The pyrazole ring is a cornerstone of modern drug discovery. The specific scaffold **5-chloro-3-phenyl-1H-pyrazole** (1) presents a unique reactivity landscape due to the interplay between the electron-rich pyrazole core, the conjugating phenyl group at C3, and the electron-withdrawing/leaving group capability of the chlorine at C5.^[1]

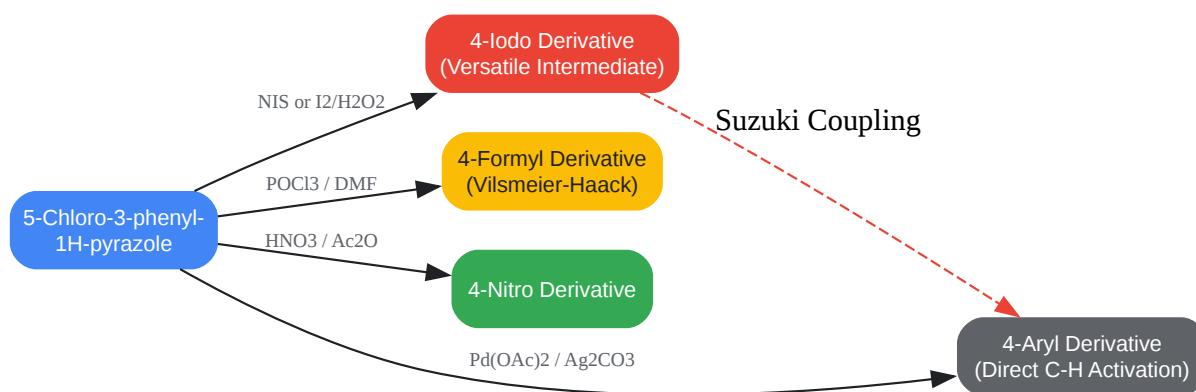
Reactivity Profile

- **Nucleophilicity (C4):** Despite the inductive deactivation by the C5-chlorine atom, the C4 position remains the most nucleophilic site on the ring. It possesses the highest HOMO coefficient, making it the primary target for Electrophilic Aromatic Substitution (EAS).
- **Tautomerism:** As a 1H-pyrazole, the substrate exists in equilibrium between **5-chloro-3-phenyl-1H-pyrazole** and 3-chloro-5-phenyl-1H-pyrazole.^[1] While the tautomers interconvert rapidly in solution, the C4 position is chemically equivalent in the context of functionalization (i.e., substitution at C4 yields the same product regardless of the reacting tautomer).

- Chemo-selectivity: The C5-Cl bond is robust under standard EAS conditions but susceptible to oxidative addition (Pd/Ni) or Lithium-Halogen exchange.[1] Protocols must be designed to avoid competing reactivity at C5.

Strategic Reaction Landscape

The following diagram outlines the primary synthetic pathways available for C4 diversification.



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Figure 1: Divergent synthetic pathways for C4 functionalization. Path A (Red) enables modular coupling; Path B (Yellow) introduces carbon handles.

Protocol 1: Regioselective C4-Iodination

Objective: Synthesis of 4-iodo-5-chloro-3-phenyl-1H-pyrazole. Rationale: The 4-iodo species is the most valuable intermediate, enabling subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings. N-iodosuccinimide (NIS) is preferred over elemental iodine for cleaner workup and higher atom economy in this deactivated system.[1]

Materials

- Substrate: **5-Chloro-3-phenyl-1H-pyrazole** (1.0 equiv)
- Reagent: N-iodosuccinimide (NIS) (1.1 equiv)
- Solvent: Acetonitrile (ACN) or DMF (anhydrous)

- Catalyst: Trifluoroacetic acid (TFA) (10 mol%) - Optional, accelerates reaction.

Step-by-Step Methodology

- Preparation: Charge a round-bottom flask with **5-chloro-3-phenyl-1H-pyrazole** (1.0 g, 5.6 mmol) and dissolve in ACN (10 mL).
- Addition: Add NIS (1.38 g, 6.16 mmol) in a single portion at room temperature (25°C).
 - Note: If the reaction is sluggish (monitored by TLC/LCMS), add TFA (0.1 equiv). The protonation of the imine nitrogen increases the electrophilicity of the iodine species.
- Reaction: Stir at room temperature for 2–4 hours.
 - Monitoring: The starting material (Rt ~ 3.5 min) should convert to a more hydrophobic product (Rt ~ 4.2 min).
- Quench: Dilute with Ethyl Acetate (50 mL) and wash with 10% aqueous Sodium Thiosulfate () to remove excess iodine (indicated by fading of yellow/brown color).
- Workup: Wash the organic layer with brine, dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95% Data Validation:

- ¹H NMR: Disappearance of the C4-H singlet (typically 6.5–6.9 ppm).
- MS (ESI): M+1 peak shifts from ~179 to ~305 (characteristic Cl/I isotope pattern).

Protocol 2: Vilsmeier-Haack Formylation

Objective: Synthesis of **5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde**. Rationale: Direct introduction of a formyl group provides a handle for reductive aminations or Wittig reactions.[1]

The 5-chloro group does not deactivate the ring sufficiently to prevent this reaction, but temperature control is critical to avoid chlorination side reactions.

Mechanism of Action

The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) at C4.



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Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation at C4.[1]

Step-by-Step Methodology

- Reagent Formation: In a dry flask under
 , cool DMF (5.0 equiv) to 0°C. Dropwise add
 (1.2 equiv). Stir for 30 min to generate the Vilsmeier salt (white suspension/slurry).
- Addition: Dissolve **5-chloro-3-phenyl-1H-pyrazole** (1.0 equiv) in minimum DMF and add dropwise to the pre-formed reagent at 0°C.
- Heating: Warm to room temperature, then heat to 70–80°C for 3–5 hours.
 - Caution: Do not exceed 100°C, as this may promote displacement of the 5-Cl group or N-formylation.[1]
- Hydrolysis: Cool the mixture to RT and pour slowly onto crushed ice buffered with Sodium Acetate (to pH ~5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[2]
- Isolation: The product often precipitates as a solid.[3] Filter, wash with water, and dry. If no precipitate forms, extract with DCM.

Troubleshooting:

- Low Yield:[4] If N-formylation is observed, use a slight excess of
or hydrolyze more vigorously (NaOH solution) to cleave the N-formyl group while retaining the C4-formyl.[1]

Protocol 3: Pd-Catalyzed Direct C-H Arylation

Objective: Direct installation of an aryl group at C4 without pre-halogenation.[1] Rationale: This atom-economical approach avoids the iodination step.[1] However, the free N-H can poison Pd catalysts. This protocol uses a silver salt to facilitate the C-H activation and potentially transiently protect the nitrogen.

Materials

- Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
- Catalyst:
(5 mol%)
- Ligand:
(10 mol%) or XPhos (for difficult substrates)
- Base/Additive:
(1.0 equiv) and
(1.0 equiv)
- Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

- Setup: In a pressure vial, combine **5-chloro-3-phenyl-1H-pyrazole** (1.0 equiv), Aryl Iodide (1.5 equiv),
, Ligand,

, and

.

- Degassing: Purge the vial with Argon for 5 minutes. Add Dioxane.
- Reaction: Seal and heat to 110°C for 12–16 hours.
 - Mechanism:[5][6] The reaction likely proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[1] The Ag salt aids in halide abstraction and prevents N-coordination inhibition.[1]
- Workup: Filter through a celite pad to remove Ag/Pd residues.[1] Rinse with EtOAc.[1]
- Purification: Concentrate and purify via column chromatography.

Summary of Reaction Parameters

Parameter	Iodination (Protocol 1)	Formylation (Protocol 2)	C-H Arylation (Protocol 3)
Primary Reagent	NIS / TFA	/ DMF	Ar-I / Pd cat.[1]
Temperature	25°C	0°C 80°C	110°C
Key Intermediate	N-iodo species	Chloroiminium ion	Pd-cycle
Major By-product	N-iodo (reversible)	N-formyl	Homocoupling of Ar-I
Greenness	High (High Atom Econ)	Moderate (Phosphates)	Low (Heavy Metals)

References

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